11-Cyanoundecyltrichlorosilane
Overview
Description
11-Cyanoundecyltrichlorosilane is an organosilicon compound with the molecular formula C₁₂H₂₂Cl₃NSiThis compound is particularly notable for its ability to form self-assembled monolayers on surfaces, which can be used to modify surface properties such as hydrophobicity and hydrophilicity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The typical synthetic route involves the reaction of 11-bromoundecanenitrile with trichlorosilane in the presence of a catalyst under controlled conditions .
Industrial Production Methods: In industrial settings, the production of 11-Cyanoundecyltrichlorosilane involves large-scale chemical reactors where the reactants are combined under specific temperature and pressure conditions to ensure high yield and purity. The process is carefully monitored to prevent the formation of unwanted by-products and to ensure the safety of the operation .
Chemical Reactions Analysis
Types of Reactions: 11-Cyanoundecyltrichlorosilane undergoes various chemical reactions, including:
Hydrolysis: Reacts rapidly with water and protic solvents, leading to the formation of silanols and hydrochloric acid.
Condensation: Can undergo condensation reactions with other silanes to form siloxane bonds.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in the presence of water or moisture.
Condensation: Often performed in the presence of catalysts such as acids or bases to facilitate the reaction.
Major Products:
Hydrolysis: Produces silanols and hydrochloric acid.
Condensation: Forms siloxane bonds, leading to the creation of polymeric structures.
Scientific Research Applications
11-Cyanoundecyltrichlorosilane has a wide range of applications in scientific research, including:
Surface Modification: Used to create self-assembled monolayers on various substrates, which can alter surface properties such as wettability and adhesion.
Nanotechnology: Employed in the fabrication of nanoscale devices and materials due to its ability to form well-defined monolayers.
Biomedical Applications: Investigated for use in drug delivery systems and biosensors due to its biocompatibility and ability to modify surface properties.
Industrial Coatings: Utilized in the production of coatings that enhance corrosion resistance, hydrophobicity, and other surface characteristics.
Mechanism of Action
The primary mechanism by which 11-Cyanoundecyltrichlorosilane exerts its effects is through the formation of self-assembled monolayers on surfaces. These monolayers are formed via the reaction of the trichlorosilane groups with hydroxyl groups on the substrate surface, resulting in the formation of siloxane bonds. This process leads to the creation of a highly ordered and stable monolayer that can significantly alter the surface properties of the substrate .
Comparison with Similar Compounds
Dodecyltrichlorosilane: Similar in structure but lacks the cyanide group, which affects its reactivity and applications.
Octadecyltrichlorosilane: Longer alkyl chain, leading to different surface properties when forming monolayers.
Uniqueness: 11-Cyanoundecyltrichlorosilane is unique due to the presence of the cyanide group, which provides additional functionality and reactivity compared to other trichlorosilanes. This makes it particularly useful in applications where specific surface modifications are required .
Properties
IUPAC Name |
12-trichlorosilyldodecanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22Cl3NSi/c13-17(14,15)12-10-8-6-4-2-1-3-5-7-9-11-16/h1-10,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSYDKNRLTBPQNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCC#N)CCCCC[Si](Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22Cl3NSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10630175 | |
Record name | 12-(Trichlorosilyl)dodecanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10630175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
724460-16-6 | |
Record name | 12-(Trichlorosilyl)dodecanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10630175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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